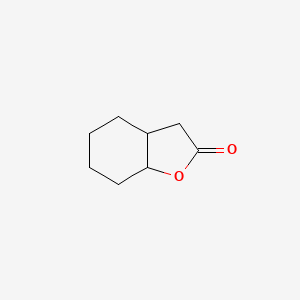

2(3H)-Benzofuranone, hexahydro-

Overview

Description

2(3H)-Benzofuranone, hexahydro-3,6-dimethyl- (CAS 92015-65-1) is a bicyclic lactone with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . Its structure features a fully saturated benzofuranone core substituted with methyl groups at the 3- and 6-positions. This compound is primarily used in fragrances due to its favorable safety profile. Toxicological evaluations by the Research Institute for Fragrance Materials (RIFM) confirm it is non-genotoxic, with a Margin of Exposure (MOE) >100 for repeated dose toxicity and exposure levels below thresholds for reproductive and respiratory toxicity . Environmental assessments classify it as non-persistent, non-bioaccumulative, and non-toxic (non-PBT) .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in 2(3H)-Benzofuranone, hexahydro- undergoes oxidation under controlled conditions. For example:

-

Strong Oxidizing Agents :

Oxidation primarily targets the carbonyl group, leading to ring-opening or functionalization of adjacent carbons .

Reduction Reactions

The ketone moiety is susceptible to reduction, producing secondary alcohols:

-

Catalytic Hydrogenation :

Reduction preserves the bicyclic framework while converting the ketone to a hydroxyl group .

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring undergoes regioselective substitution:

-

Halogenation :

Electrophiles attack meta to the oxygen atom due to electron-withdrawing effects of the furan ring .

Nucleophilic Addition to the Carbonyl Group

The ketone participates in nucleophilic reactions:

-

Grignard Reagents :

These reactions proceed via enolate intermediates, enabling C–C bond formation .

Cyclization and Ring-Opening Reactions

The compound serves as a precursor in complex syntheses:

-

Acid-Catalyzed Cyclization :

For example, trifluoroacetic acid (TFA) promotes cyclization of intermediates into substituted benzofurans .

-

Ring-Opening with Amines :

Base-Catalyzed Condensations

The ketone participates in aldol and Claisen condensations:

-

Aldol Condensation :

Functionalization via Triflate Intermediates

Derivatization enables cross-coupling reactions:

-

Triflation :

Triflates act as leaving groups, enabling Pd-catalyzed couplings to form 2-aryl or 2-alkynyl benzofurans .

Photochemical Reactions

Limited data suggest sensitivity to UV light, leading to:

-

Ring Isomerization :

Critical Research Findings

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 2(3H)-Benzofuranone, hexahydro- derivatives?

Synthesis typically involves Pd(II)-catalyzed enantioselective C–H activation to construct the benzofuranone core, enabling asymmetric induction via chiral ligands like phosphoric acids . Alternatively, carbonyl condensation of phenol derivatives with glyoxylic acid can yield lactone intermediates, followed by hydrogenation to achieve hexahydro substitution . For stereochemical control, reaction conditions (e.g., solvent polarity, temperature) must optimize regioselectivity and minimize racemization .

Q. How can structural elucidation of hexahydro-benzofuranone derivatives be performed?

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular formulas (e.g., CHO, m/z 198.26) and fragmentation patterns indicative of lactone rings and substituents .

- NMR Spectroscopy: H and C NMR resolve stereochemistry (e.g., (3aR,7aR) configurations) by analyzing coupling constants and NOE correlations for axial/equatorial protons .

- X-ray Crystallography: Absolute configurations (e.g., 4b in ) are confirmed via single-crystal diffraction .

Q. What physicochemical properties are critical for stability studies?

Key parameters include:

- LogP: Determines solubility in organic/aqueous phases (e.g., CHO has moderate hydrophobicity) .

- Thermal Stability: Differential scanning calorimetry (DSC) identifies melting points (e.g., 50°C for benzofuran-2-one derivatives) and decomposition thresholds .

- Acid/Base Sensitivity: Lactone rings may hydrolyze under extreme pH; stability assays in buffered solutions are recommended .

Advanced Research Questions

Q. How can enantioselective synthesis of hexahydro-benzofuranones be optimized?

- Chiral Ligand Screening: Test phosphoramidite or BINOL-derived ligands in Pd(II)-catalyzed C–H activation to enhance enantiomeric excess (ee). achieved >90% ee using tailored ligands .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve catalytic efficiency, while nonpolar solvents may favor undesired diastereomers .

- Kinetic Resolution: Monitor reaction progress via chiral HPLC to isolate intermediates with desired stereochemistry .

Q. What computational approaches predict bioactivity of hexahydro-benzofuranones?

- QSPR Modeling: Correlate molecular descriptors (e.g., molar refractivity, topological surface area) with antioxidant or HDAC inhibitory activity .

- Molecular Docking: Simulate interactions between benzofuranone derivatives (e.g., 5-hydroxy-3-methyl variants) and target proteins (e.g., HDAC enzymes) using AutoDock Vina .

- DFT Calculations: Predict thermodynamic stability of stereoisomers (e.g., (3aR,7aR) vs. (3aS,7aS)) to guide synthetic routes .

Q. How are contradictions in pharmacological data resolved?

- Dose-Response Analysis: Re-evaluate IC values across multiple assays (e.g., HDAC inhibition vs. cytotoxicity) to identify off-target effects .

- Metabolite Profiling: LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) that may contribute to observed bioactivity discrepancies .

- Species-Specific Variability: Compare results in human vs. rodent cell lines to assess translational relevance .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuranone Derivatives

Table 1: Structural and Functional Comparison of Key Benzofuranone Analogs

Detailed Analysis of Structural and Functional Differences

Saturation and Ring Structure

- Hexahydro-3,6-dimethyl- : Fully saturated bicyclic structure enhances stability and reduces reactivity, making it suitable for fragrance applications .

- Unsaturated analogs (e.g., 2(3H)-Benzofuranone, CAS 553-86-6): The presence of a double bond in the furanone ring increases electrophilicity, facilitating reactions in pharmaceutical synthesis .

- Tetrahydro derivatives (e.g., CAS 16434-36-9): Partial saturation balances reactivity and stability, often used in flavoring due to volatile lactone profiles .

Substituent Effects

- Methyl groups: The 3,6-dimethyl substitution in hexahydro-3,6-dimethyl- lowers volatility and improves olfactory properties . In contrast, 3-methyl-2(3H)-benzofuranone (C₉H₈O₂) lacks saturation, leading to different spectral properties (e.g., distinct ¹H-NMR shifts) .

- Bulkier groups : 5,7-Di-tert-butyl substitution (CAS 62743-93-5) introduces steric hindrance, enhancing thermal stability for use in materials science .

- Functionalized derivatives : Geminal bis-triazole substituents (e.g., ) introduce hydrogen-bonding capacity, critical for antimicrobial activity.

Properties

CAS No. |

6051-03-2 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C8H12O2/c9-8-5-6-3-1-2-4-7(6)10-8/h6-7H,1-5H2 |

InChI Key |

AQKZNTBBGPQPBG-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)CC(=O)O2 |

Canonical SMILES |

C1CCC2C(C1)CC(=O)O2 |

Key on ui other cas no. |

27345-71-7 6051-03-2 24871-12-3 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.